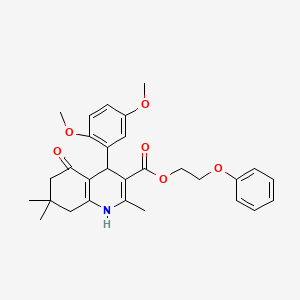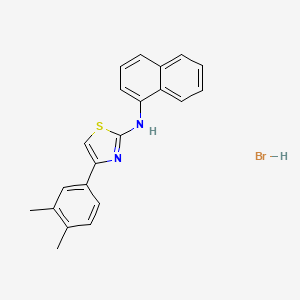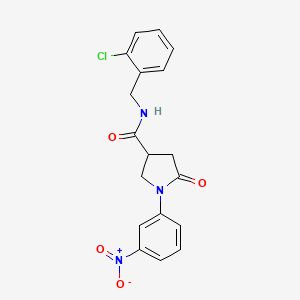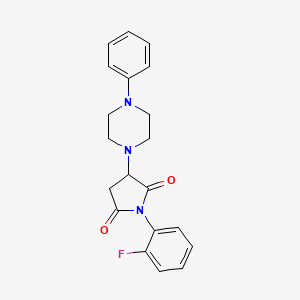![molecular formula C12H12N4O4S B4946053 2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE](/img/structure/B4946053.png)
2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a piperazine ring, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzamide derivative, followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the formation of the carbothioyl linkage under specific reaction conditions, such as the use of thionyl chloride or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.
Medicine: Preliminary studies suggest that it may have antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and piperazine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may interfere with cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
N-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-NITROBENZAMIDE: Lacks the piperazine ring, which may affect its binding affinity to molecular targets.
PIPERAZINO-CARBOTHIOYL BENZAMIDE: Similar structure but without the nitro group, leading to different chemical and biological properties.
Uniqueness
2-NITRO-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE is unique due to the presence of both the nitro group and the piperazine ring, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-nitro-N-(3-oxopiperazine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c17-10-7-15(6-5-13-10)12(21)14-11(18)8-3-1-2-4-9(8)16(19)20/h1-4H,5-7H2,(H,13,17)(H,14,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYLXPDDEUCOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(dimethylamino)-2-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-3(2H)-pyridazinone](/img/structure/B4945977.png)

![(5E)-5-[[5-chloro-2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4945988.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4945996.png)
![(5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4945997.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methyl-1-piperazinyl)acetamide dihydrochloride](/img/structure/B4946022.png)


![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4946035.png)
![N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4946040.png)
![2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-pyridin-3-ylacetamide](/img/structure/B4946042.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4946045.png)
